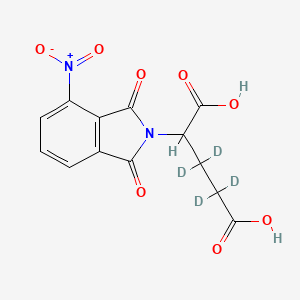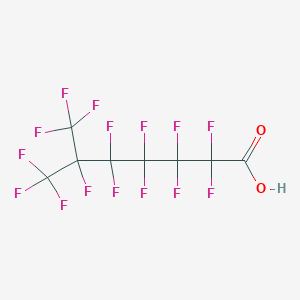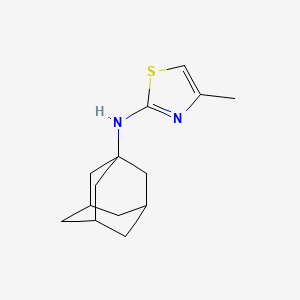![molecular formula C19H19NO4 B13438920 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol. This compound is an intermediate used in the synthesis of 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol, which is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with phthalic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain relief.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through central nervous system (CNS) depression, similar to its degradation product, Metaxalone. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metaxalone: A muscle relaxant with a similar structure and mechanism of action.
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: Another compound with a similar phenoxy group.
Uniqueness
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-12-7-13(2)9-15(8-12)24-11-14(21)10-20-18(22)16-5-3-4-6-17(16)19(20)23/h3-9,14,21H,10-11H2,1-2H3 |
Clé InChI |
UWVAPWCMMOWXEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


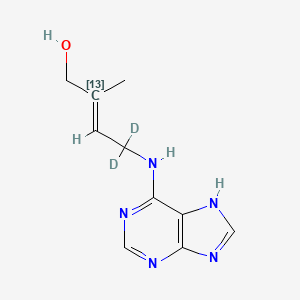
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
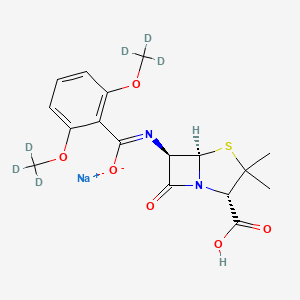

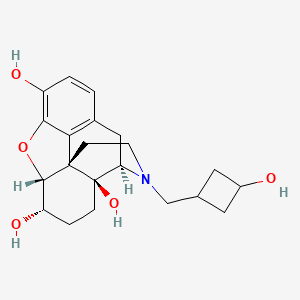
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
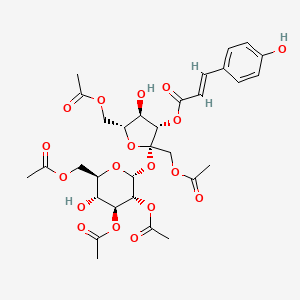
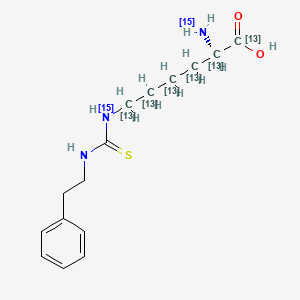

![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
